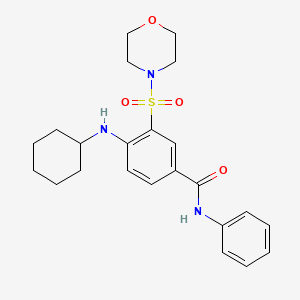
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
描述
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用机制
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is highly expressed in the brain and other tissues. Adenosine A2A receptors are involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking the adenosine A2A receptor, this compound 58261 modulates these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects
This compound 58261 has been shown to have various biochemical and physiological effects, depending on the disease and the tissue involved. In Parkinson's disease, this compound 58261 has been shown to increase the release of dopamine in the striatum, which is the main target of dopaminergic neurons and is involved in motor function. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein in the brain, which is the main cause of neuronal dysfunction and death in this disease. In cancer, this compound 58261 has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine A2A receptor.
实验室实验的优点和局限性
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2A receptor, its well-established synthesis method, and its extensive characterization in various disease models. However, this compound 58261 also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects on other adenosine receptors, and its limited bioavailability in vivo.
未来方向
There are several future directions for the study of 4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261, including the development of more potent and selective adenosine A2A receptor antagonists, the optimization of the pharmacokinetic properties of this compound 58261, and the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and inflammatory disorders. Moreover, the elucidation of the molecular mechanisms underlying the therapeutic effects of this compound 58261 may provide new insights into the pathophysiology of these diseases and lead to the development of novel therapeutic strategies.
科学研究应用
4-(cyclohexylamino)-3-(4-morpholinylsulfonyl)-N-phenylbenzamide 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the severity of dyskinesia in animal models. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, this compound 58261 has been shown to inhibit the growth and metastasis of various cancer cell lines.
属性
IUPAC Name |
4-(cyclohexylamino)-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-23(25-20-9-5-2-6-10-20)18-11-12-21(24-19-7-3-1-4-8-19)22(17-18)31(28,29)26-13-15-30-16-14-26/h2,5-6,9-12,17,19,24H,1,3-4,7-8,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZHHNKOHWQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


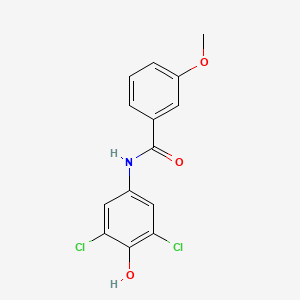
![1-(4-{[(2,3-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B4112022.png)
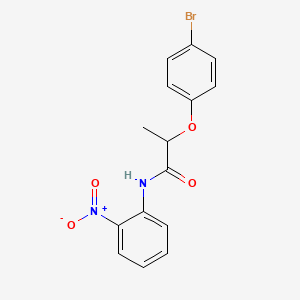
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)
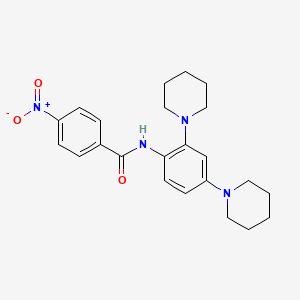
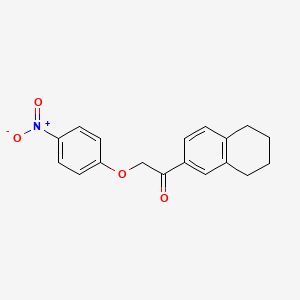
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)

![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)

![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
